molecular formula C14H20ClN B13340686 (R)-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine

(R)-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine

Cat. No.: B13340686
M. Wt: 237.77 g/mol
InChI Key: DRBARZXVLJQCII-CYBMUJFWSA-N
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Description

®-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 4-chloro-3,5-diethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3,5-diethylbenzaldehyde and ®-pyrrolidine.

    Condensation Reaction: The aldehyde group of 4-chloro-3,5-diethylbenzaldehyde reacts with the amine group of ®-pyrrolidine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine.

Industrial Production Methods

Industrial production methods for ®-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the compound, such as reducing the chloro group to a hydrogen atom using hydrogenation.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, hydrogenation catalysts.

    Substitution: Sodium methoxide, sodium ethoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Dechlorinated derivatives.

    Substitution: Functionalized derivatives with various substituents replacing the chloro group.

Scientific Research Applications

®-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers use it to study the effects of chiral compounds on biological systems.

    Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring and the chloro-phenyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.

    2-(4-Chloro-3,5-dimethylphenyl)pyrrolidine: A similar compound with methyl groups instead of ethyl groups.

    2-(4-Chloro-3,5-diethylphenyl)piperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

®-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both chloro and diethyl substituents on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H20ClN

Molecular Weight

237.77 g/mol

IUPAC Name

(2R)-2-(4-chloro-3,5-diethylphenyl)pyrrolidine

InChI

InChI=1S/C14H20ClN/c1-3-10-8-12(13-6-5-7-16-13)9-11(4-2)14(10)15/h8-9,13,16H,3-7H2,1-2H3/t13-/m1/s1

InChI Key

DRBARZXVLJQCII-CYBMUJFWSA-N

Isomeric SMILES

CCC1=CC(=CC(=C1Cl)CC)[C@H]2CCCN2

Canonical SMILES

CCC1=CC(=CC(=C1Cl)CC)C2CCCN2

Origin of Product

United States

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